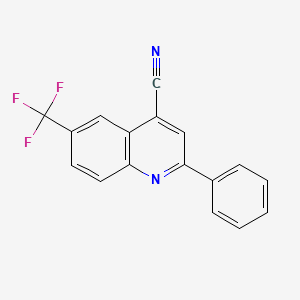![molecular formula C21H17NO B11831199 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide CAS No. 503618-19-7](/img/structure/B11831199.png)
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C19H17NO It is characterized by the presence of an ethynyl group attached to the benzamide structure, along with a naphthalen-1-yl group
準備方法
合成経路と反応条件
4-エチニル-N-[(1S)-1-(ナフタレン-1-イル)エチル]ベンズアミドの合成は、通常、以下の手順を伴います。
出発物質: 合成は、4-エチニル安息香酸と(1S)-1-(ナフタレン-1-イル)エチルアミンなどの適切な出発物質の選択から始まります。
カップリング反応: 鍵となるステップは、4-エチニル安息香酸と(1S)-1-(ナフタレン-1-イル)エチルアミンを、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用してカップリングすることです。
精製: 得られた生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を含みますが、より大規模です。自動反応器と連続フローシステムの使用により、合成プロセスの効率と収率が向上します。
化学反応の分析
反応の種類
4-エチニル-N-[(1S)-1-(ナフタレン-1-イル)エチル]ベンズアミドは、以下を含むさまざまなタイプの化学反応を起こします。
酸化: エチニル基は、対応するカルボニル化合物に酸化されます。
還元: この化合物は、飽和誘導体を与える還元反応を受けることができます。
置換: ベンズアミド部分は、さまざまな求電子試薬との置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロアルカンやアシルクロリドなどの求電子試薬は、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、エチニル基の酸化によりアルデヒドまたはケトンが生成される場合があり、還元によりアルカンが生成される可能性があります。
4. 科学研究への応用
4-エチニル-N-[(1S)-1-(ナフタレン-1-イル)エチル]ベンズアミドは、以下を含むいくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、酵素阻害や受容体結合などの潜在的な生物学的活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です。
産業: これは、高度な材料の開発や、特殊化学品の合成における前駆体として使用されています。
科学的研究の応用
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
4-エチニル-N-[(1S)-1-(ナフタレン-1-イル)エチル]ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。エチニル基は、タンパク質中の芳香族残基とπ-π相互作用に関与することができ、ベンズアミド部分はアミノ酸残基と水素結合を形成することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物との比較
類似化合物
- N-(1-ナフタレン-1-イル-エチル)-ベンズアミド
- 4-メチル-N-ナフタレン-1-イル-ベンズアミド
- N-(7-ヒドロキシ-ナフタレン-1-イル)-ベンズアミド
独自性
4-エチニル-N-[(1S)-1-(ナフタレン-1-イル)エチル]ベンズアミドは、エチニル基の存在により、独特の化学反応性と多様な用途の可能性を備えています。ナフタレン-1-イル基とベンズアミド基の組み合わせも、類似の化合物と比較して、その独自の特性に貢献しています。
特性
CAS番号 |
503618-19-7 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC名 |
4-ethynyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H17NO/c1-3-16-11-13-18(14-12-16)21(23)22-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h1,4-15H,2H3,(H,22,23)/t15-/m0/s1 |
InChIキー |
PIJQMNHBANEQRX-HNNXBMFYSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C |
正規SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)



![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)

![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)
![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11831184.png)
![Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)

